molecular formula C14H9BrF3NO B3031841 4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol CAS No. 75854-21-6

4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol

Cat. No.: B3031841
CAS No.: 75854-21-6
M. Wt: 344.13 g/mol
InChI Key: HZEUNSTWVBILMM-UHFFFAOYSA-N
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Description

4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol (CAS 75854-21-6) is a high-purity bromo- and trifluoromethyl-substituted Schiff base offered for advanced research and development . This compound features a salicylaldimine structure, a key scaffold known for its versatile coordination chemistry with transition metals like Mn(II), Fe(III), and Cr(III) to form complexes with significant potential in various fields . The presence of both bromo and trifluoromethyl groups enhances the molecule's electronic properties and may improve its bioavailability, making it a valuable intermediate . In pharmaceutical research, Schiff bases of this structural family are extensively investigated as precursors for the development of novel therapeutic agents. Studies on highly similar analogs have demonstrated promising in vitro antibacterial and anticancer activities, particularly against human liver and breast carcinoma cell lines, suggesting its utility in medicinal chemistry and drug discovery programs . The compound is strictly for use in laboratory research and is analyzed by techniques such as HPLC, GC-MS, NMR, and FTIR to ensure identity and purity . It is an essential building block for the synthesis of more complex molecules in organic and medicinal chemistry.

Properties

IUPAC Name

4-bromo-2-[[3-(trifluoromethyl)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NO/c15-11-4-5-13(20)9(6-11)8-19-12-3-1-2-10(7-12)14(16,17)18/h1-8,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEUNSTWVBILMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420775
Record name NSC201835
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75854-21-6
Record name NSC201835
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201835
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC201835
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The target compound is synthesized via a 1:1 molar reaction between 5-bromosalicyaldehyde and 3-(trifluoromethyl)aniline under acidic conditions:

$$
\text{C₇H₅BrO₂ (5-bromosalicyaldehyde)} + \text{C₇H₆F₃N (3-(trifluoromethyl)aniline)} \rightarrow \text{C₁₄H₉BrF₃NO} + \text{H₂O}
$$

Protonation of the aldehyde carbonyl by acetic acid enhances electrophilicity, facilitating nucleophilic attack by the amine’s lone pair to form the imine bond.

Standard Experimental Protocol

  • Reactants :

    • 5-Bromosalicyaldehyde (0.01 mol, 2.15 g)
    • 3-(Trifluoromethyl)aniline (0.01 mol, 1.77 g)
    • Ethanol (50 mL)
    • Glacial acetic acid (0.5 mL, catalyst)
  • Procedure :

    • Reflux the mixture at 77°C (350 K) for 7 hours under stirring.
    • Cool to room temperature, inducing crystallization.
    • Filter and wash with cold ethanol.
    • Recrystallize from ethanol-acetone (10:1 v/v) to obtain yellow crystals.
  • Yield : 83% (3.42 g).

Solvent and Catalyst Optimization

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Acetic acid 77 7 83
Methanol None 65 6 78
Toluene Molecular sieves 110 12 52

Methanol achieves moderate yields without catalysts due to its polar protic nature, while toluene requires dehydrating agents for azeotropic water removal.

Three-Component Reaction Pathway

Implications for Derivative Synthesis

This method underscores the potential for generating halogenated Schiff base derivatives via one-pot reactions, though the target compound requires isolation from nitro-containing byproducts.

Purification and Characterization

Recrystallization Techniques

  • Solvent System : Ethanol-acetone (10:1 v/v) achieves >99% purity.
  • Crystal Structure : Monoclinic system with intramolecular O-H⋯N hydrogen bonding (S(6) motif).

Spectroscopic Analysis

Technique Key Data
¹H NMR δ 8.92 (s, 1H, CH=N), δ 6.92–7.89 (m, 7H, Ar-H)
IR 1615 cm⁻¹ (C=N), 1280 cm⁻¹ (C-Br), 1120 cm⁻¹ (C-F)
X-ray Dihedral angle: 3.60° between aromatic rings; π-π stacking (3.669 Å)

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Advantages Limitations
Classical Condensation High yield (83%), short reaction time Requires acidic catalysts
Three-Component Generates complex derivatives Low specificity for target

Industrial Feasibility

  • Cost Analysis : 3-(Trifluoromethyl)aniline ($45/g) vs. 5-bromosalicyaldehyde ($28/g).
  • Green Chemistry Metrics :
    • Atom Economy: 89% for classical method.
    • E-factor: 1.2 (solvent waste).

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenols .

Scientific Research Applications

Antitumor Activity

Research indicates that Schiff base compounds, including derivatives of 4-bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol, exhibit notable antitumor properties. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for further development in cancer therapeutics.

Case Study:
A study demonstrated that similar compounds showed significant cytotoxic effects against various cancer cell lines, prompting investigations into their mechanisms of action and potential as chemotherapeutic agents .

Antioxidative Properties

The antioxidative capabilities of this compound have been explored, with findings suggesting that it can inhibit lipid peroxidation. The incorporation of fluorine atoms is known to influence the redox properties of compounds, enhancing their ability to scavenge free radicals .

Data Table: Antioxidative Activity Comparison

CompoundIC50 (µM)Mechanism
This compound25Free radical scavenging
Control (Vitamin C)30Free radical scavenging
Other Schiff Bases20-40Varies by structure

Metal Complexation

The ability of this compound to form complexes with transition metals has garnered attention. Such complexes often exhibit enhanced biological activities compared to their non-complexed counterparts.

Case Study:
A study on vanadium(IV) complexes derived from similar Schiff bases indicated improved biological activities, including antimicrobial effects. The coordination with metal ions alters the electronic properties of the ligand, enhancing its reactivity and interaction with biological targets .

Drug Development

The structural features of this compound make it a valuable scaffold for drug design. Its ability to interact with various biological targets positions it as a lead compound for developing new pharmaceuticals.

Data Table: Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Addition of Trifluoromethyl GroupIncreased potency against bacteria
Bromine SubstitutionEnhanced lipophilicity
Alteration in Aromatic SystemVaries; requires empirical testing

Mechanism of Action

The mechanism of action of 4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The compound’s structural analogs vary in substituents, influencing bond lengths, torsion angles, and planarity:

Compound Name Key Substituents C-O Bond Length (Å) Torsion Angle (°) Planarity Reference
4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol Br, CF₃, OH 1.352 (similar) -169.8 (analog) Non-planar
4-Bromo-2-methoxy-6-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol Br, CF₃, OCH₃ 1.352 - Slightly planar
2-[(E)-{[4-(Trifluoromethyl)phenyl]imino}methyl]-4-methylphenol CH₃, CF₃, OH 1.345 -170.2 Non-planar
  • Key Insight: Methoxy substitution (vs. hydroxyl) reduces hydrogen bonding capacity but enhances planarity due to steric effects . Bromine’s bulkiness contributes to non-planarity, affecting π-conjugation .

Electronic Properties and HOMO-LUMO Gaps

Frontier molecular orbital (FMO) analysis reveals electronic behavior critical for reactivity:

Compound Name HOMO (eV) LUMO (eV) ΔE (eV) Chemical Hardness (χ)
This compound -5.12 -1.04 4.08 2.04
(E)-2-{[(3-Chlorophenyl)imino]methyl}-6-methylphenol -5.10 -1.03 4.07 2.03
2-[(E)-{[4-(Trifluoromethyl)phenyl]imino}methyl]-4-methoxyphenol -4.98 -0.95 4.03 2.01
  • Key Insight : The trifluoromethyl group lowers LUMO energy, enhancing electron-accepting capacity. Bromine’s inductive effect increases ΔE compared to chloro analogs, suggesting greater stability .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns differ significantly between hydroxyl- and methoxy-substituted analogs:

Compound Name Hydrogen Bond Donor/Acceptor Graph Set Analysis Crystal System
This compound O-H⋯N (intramolecular) S(6) Monoclinic
4-Methoxy analog () C-H⋯O (weak interactions) C(4) Orthorhombic
2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol O-H⋯N, N-H⋯S R₂²(8) Triclinic
  • Key Insight: Hydroxyl groups facilitate stronger intramolecular O-H⋯N bonds, stabilizing enol-imine tautomers. Methoxy derivatives rely on weaker C-H⋯O interactions, leading to less dense packing .

Coordination Chemistry and Metal Complexes

The compound’s ability to form metal complexes contrasts with analogs:

Ligand Structure Metal Ion Complex Type Application Reference
This compound Mn(II), Fe(III) Octahedral Anticancer agents
2-({[4-(Trifluoromethyl)phenyl]imino}methyl)phenolato Ru(II), Rh(III) Cyclopentadienyl Catalysis
4-Methoxy analog () N/A Not reported N/A
  • Key Insight: Bromine’s electronegativity enhances metal-ligand charge transfer, improving anticancer activity in Mn/Fe complexes compared to non-brominated ligands .

Biological Activity

4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol, a Schiff base compound, has garnered attention due to its potential biological activities. Schiff bases are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₉BrF₃N₂O. The compound features a bromine atom and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that Schiff bases, particularly those with halogen substituents like bromine and fluorine, exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of Schiff bases. Notably, compounds similar to this compound have shown effectiveness against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli3.90 μg/mL
Methicillin-resistant Staphylococcus aureus (MRSA)0.381 μM

The compound's ability to inhibit bacterial growth is attributed to its mechanism of action, which may involve disruption of protein synthesis and interference with nucleic acid production.

Antioxidant Activity

Schiff bases are also recognized for their antioxidant properties. The presence of the phenolic hydroxyl group in this compound contributes to its ability to scavenge free radicals. This property is crucial for mitigating oxidative stress in biological systems.

Antitumor Activity

Preliminary studies suggest that Schiff bases can exhibit antitumor activity. The structural features of this compound may enhance its potential as an anticancer agent by inducing apoptosis in cancer cells.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various Schiff bases against MRSA and other strains. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity with low MIC values compared to standard antibiotics like ciprofloxacin .
  • Antioxidant Evaluation : Another study assessed the antioxidant capacity of related Schiff bases using DPPH radical scavenging assays. Compounds demonstrated significant scavenging activity, suggesting potential therapeutic applications in oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for 4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol, and how is purity validated?

Methodological Answer: The compound is synthesized via a Schiff base condensation reaction between 4-bromo-2-hydroxybenzaldehyde and 3-(trifluoromethyl)aniline. The reaction typically proceeds in ethanol or methanol under reflux, catalyzed by acetic acid. Post-synthesis, purification involves recrystallization using ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent). Characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm imine bond formation (C=N peak at ~160 ppm in ¹³C NMR) and aromatic proton environments.
  • FT-IR to identify phenolic O-H stretching (~3200 cm⁻¹) and C=N stretching (~1620 cm⁻¹).
  • Elemental analysis (CHN) to validate stoichiometric purity .

Q. What crystallographic methods are used to resolve the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation of a saturated ethanol solution.
  • Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.
  • Structure solution : Employing direct methods (e.g., SHELXS or SHELXD) for phase determination .
  • Refinement : SHELXL for iterative model adjustment, incorporating anisotropic displacement parameters and hydrogen bonding networks . Validation software (e.g., PLATON) checks for missed symmetry or voids .

Advanced Questions

Q. How do hydrogen bonding and π-π interactions dictate the supramolecular architecture in the crystalline state?

Methodological Answer: Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like D (donor) and A (acceptor). For this compound:

  • The phenolic O-H forms a strong O-H···N hydrogen bond with the imine nitrogen (graph set S(6) ), creating chains.
  • π-π stacking between trifluoromethylphenyl and bromophenol rings (face-to-face, ~3.5 Å spacing) stabilizes layered packing.
  • CSD surveys (e.g., using ConQuest) compare these motifs with analogous Schiff bases, revealing trends in halogen-substituent effects on packing density .

Q. What computational approaches model the electronic structure and tautomeric behavior of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

  • Frontier orbitals : HOMO (localized on the phenol ring) and LUMO (imine and trifluoromethylphenyl groups), with a ΔE of ~4.1 eV, indicating moderate reactivity .
  • Tautomerism : The enol-imine ↔ keto-amine equilibrium is assessed via potential energy surfaces. IR frequency shifts (e.g., O-H vs N-H stretches) and NMR chemical shift comparisons with experimental data validate the dominant enol-imine form in the solid state .

Q. How does this compound behave as a ligand in transition metal complexes, and what applications arise?

Methodological Answer: The phenolic oxygen and imine nitrogen act as bidentate ligands. Coordination studies involve:

  • Synthesis : Reacting with metal salts (e.g., Cu(II), Ru(II)) in methanol, yielding complexes with square planar or octahedral geometries.
  • Characterization : ESR (for paramagnetic Cu(II)), UV-Vis (d-d transitions), and cyclic voltammetry (redox activity).
  • Applications : Catalytic activity in oxidation reactions (e.g., alkene epoxidation) or photoluminescence due to metal-to-ligand charge transfer (MLCT) .

Q. What challenges arise in interpreting conflicting spectroscopic data for tautomeric or polymorphic forms?

Methodological Answer: Contradictions between solution (NMR/UV-Vis) and solid-state (SCXRD) data require:

  • Variable-temperature NMR to detect tautomer equilibria (e.g., coalescence of peaks near 300 K).
  • Powder XRD to identify polymorphs.
  • DFT-MD simulations to model solvent effects on tautomer stability. For example, polar solvents (DMSO) stabilize the keto-amine form via solvation, while the solid state favors enol-imine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-({[3-(trifluoromethyl)phenyl]imino}methyl)phenol

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